molecular formula C20H33FO4 B1665200 AL-3138 CAS No. 64603-03-8

AL-3138

Cat. No.: B1665200
CAS No.: 64603-03-8
M. Wt: 356.5 g/mol
InChI Key: NHYHWZWUGGQHGO-CBWXEDHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-3138: is a complex organic compound characterized by its unique structural features, including a fluoro-hydroxy octenyl group and a hydroxycyclopentyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-3138 typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluoro-hydroxy octenyl group, and the final assembly of the heptenoic acid chain. Common reagents used in these reactions include organometallic reagents, fluorinating agents, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds or the fluoro-hydroxy group, resulting in the formation of saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects on cellular processes.

Medicine

The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of AL-3138 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Hydroxy-3-octenyl]-5-hydroxycyclopentyl]hept-5-enoic acid: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

    (Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-methoxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of the fluoro-hydroxy octenyl group in AL-3138 imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

64603-03-8

Molecular Formula

C20H33FO4

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H33FO4/c1-2-3-9-17(21)19(23)14-12-15-11-13-18(22)16(15)8-6-4-5-7-10-20(24)25/h4,6,12,14-19,22-23H,2-3,5,7-11,13H2,1H3,(H,24,25)/b6-4-,14-12+/t15-,16-,17?,18+,19-/m1/s1

InChI Key

NHYHWZWUGGQHGO-CBWXEDHYSA-N

Isomeric SMILES

CCCCC([C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)F

SMILES

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F

Canonical SMILES

CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL-3138;  AL3138;  AL 3138;  11-Deoxy-16-fluoro PGF2alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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